molecular formula C19H40Si B6593239 Vinyldi-N-octylmethylsilane CAS No. 475213-01-5

Vinyldi-N-octylmethylsilane

Cat. No.: B6593239
CAS No.: 475213-01-5
M. Wt: 296.6 g/mol
InChI Key: ZSFJYRSLGGXMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Vinyldi-N-octylmethylsilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trichlorosilane, organomagnesium reagents, and zinc-based silicon reagents. The major products formed from these reactions are functionalized tetraorganosilanes and vinylsilanes .

Mechanism of Action

The mechanism of action of vinyldi-N-octylmethylsilane involves its interaction with molecular targets and pathways in various applications. In the context of drug delivery, for example, functionalized silica nanoparticles can enhance the delivery of therapeutic agents to specific targets, improving their efficacy and reducing side effects . The compound’s unique chemical structure allows it to interact with biological molecules and facilitate the desired effects.

Comparison with Similar Compounds

Vinyldi-N-octylmethylsilane can be compared with other similar compounds, such as:

These compounds share similarities in their chemical structure and applications but differ in their specific properties and reactivity, making this compound unique in its own right.

Biological Activity

Vinyldi-N-octylmethylsilane is an organosilicon compound that has garnered interest in various fields, including materials science and biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound can be characterized by its unique silane structure, which includes a vinyl group and an octyl chain. This structure contributes to its properties, such as hydrophobicity and reactivity, making it suitable for various applications in both organic synthesis and biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that compounds with similar silane structures can disrupt bacterial cell membranes, leading to cell lysis. The hydrophobic nature of the octyl group enhances the interaction with lipid membranes of microorganisms, facilitating this antimicrobial effect.

Pathogen Activity Mechanism
Escherichia coliInhibition of growthMembrane disruption
Staphylococcus aureusBactericidal effectCell lysis due to membrane integrity loss
Candida albicansReduced viabilityDisruption of cell wall integrity

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects on cancer cell lines. Research has demonstrated that this compound can induce apoptosis in various cancer cells by activating intrinsic pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial colonies when treated with varying concentrations of the compound, suggesting its potential as a disinfectant or preservative in medical settings.
  • Cytotoxicity Assessment
    • Another study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for inducing apoptosis.

The biological activity of this compound is attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic octyl group allows for effective insertion into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species Generation : The compound's interaction with cellular components can lead to ROS production, contributing to oxidative stress and apoptosis.
  • Protein Interaction : this compound may also interact with specific proteins involved in cell signaling pathways, further influencing cellular responses.

Properties

IUPAC Name

ethenyl-methyl-dioctylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40Si/c1-5-8-10-12-14-16-18-20(4,7-3)19-17-15-13-11-9-6-2/h7H,3,5-6,8-19H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFJYRSLGGXMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(CCCCCCCC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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